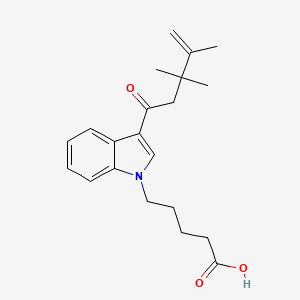
UR-144 分解産物 N-ペンタン酸代謝物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UR-144 分解産物 N-ペンタン酸代謝物は、合成カンナビノイド UR-144 のフェーズ I 代謝物です。 この化合物は、UR-144 の代謝分解中に生成されます。UR-144 は、中枢性カンナビノイド受容体 1 よりも末梢性カンナビノイド受容体 2 に選択的に結合する強力な合成カンナビノイドです 。 この代謝物は、UR-144 のインドール環構造にペンタン酸基が結合していることを特徴としています .
科学的研究の応用
UR-144 degradant N-pentanoic acid metabolite has several scientific research applications, including:
作用機序
UR-144 分解産物 N-ペンタン酸代謝物の作用機序は、カンナビノイド受容体との相互作用を含みます。 UR-144 は末梢性カンナビノイド受容体 2 に選択的に結合し、N-ペンタン酸代謝物を含むその代謝物は、同様の結合親和性を示す可能性があります 。 代謝物の作用に関与する正確な分子標的と経路は、現在も調査中です .
類似の化合物との比較
類似の化合物
- N-(5-ヒドロキシペンチル)代謝物
- (±)-N-(4-ヒドロキシペンチル)代謝物
- N-(2-ヒドロキシペンチル)代謝物
- N-(5-ヒドロキシペンチル)β-D-グルクロニド
独自性
UR-144 分解産物 N-ペンタン酸代謝物は、インドール環に結合したペンタン酸基を含む特定の構造のためにユニークです。 この構造的特徴は、異なる官能基や置換パターンを持つ可能性のある他の類似の代謝物と区別されます .
準備方法
合成経路と反応条件
UR-144 分解産物 N-ペンタン酸代謝物の調製には、通常、ヒト肝ミクロソームまたはカビであるクニガミエラ・エレガンスを使用して UR-144 をインキュベートします 。代謝プロセスにより、N-ペンタン酸代謝物を含むさまざまな代謝物が生成されます。 クニガミエラ・エレガンスでのインキュベーションの反応条件には、72 時間のインキュベーション期間、それに続くクロマトグラフィー分離および核磁気共鳴分光法分析が含まれます .
工業生産方法
現在、UR-144 分解産物 N-ペンタン酸代謝物の工業規模での生産方法は存在しません。 この化合物は、主に、前述の代謝プロセスを使用して研究目的で生産されています .
化学反応の分析
反応の種類
UR-144 分解産物 N-ペンタン酸代謝物は、さまざまな化学反応を受けます。これらには以下が含まれます。
酸化: この化合物は酸化されて、追加のヒドロキシル化代謝物が生成される可能性があります。
還元: 還元反応により、ジヒドロキシ代謝物が生成される可能性があります。
一般的な試薬と条件
UR-144 分解産物 N-ペンタン酸代謝物を含む反応で使用される一般的な試薬には、ヒト肝ミクロソーム、クニガミエラ・エレガンス、および水中のギ酸やアセトニトリルなどのさまざまなクロマトグラフィー溶媒が含まれます .
生成される主要な生成物
UR-144 分解産物 N-ペンタン酸代謝物の反応から生成される主な生成物には、ジヒドロキシ代謝物、カルボキシおよびヒドロキシ代謝物、ヒドロキシおよびケト代謝物が含まれます .
科学研究への応用
UR-144 分解産物 N-ペンタン酸代謝物は、いくつかの科学研究への応用があります。これらには以下が含まれます。
類似化合物との比較
Similar Compounds
- N-(5-hydroxypentyl) metabolite
- (±)-N-(4-hydroxypentyl) metabolite
- N-(2-hydroxypentyl) metabolite
- N-(5-hydroxypentyl) β-D-glucuronide
Uniqueness
UR-144 degradant N-pentanoic acid metabolite is unique due to its specific structure, which includes a pentanoic acid group attached to the indole ring. This structural feature distinguishes it from other similar metabolites, which may have different functional groups or substitution patterns .
生物活性
UR-144, a synthetic cannabinoid, has garnered attention for its unique pharmacological profile and its metabolites, particularly the UR-144 Degradant N-pentanoic acid metabolite. This article delves into the biological activity of this compound, examining its receptor interactions, pharmacodynamics, and clinical implications based on diverse research findings.
Overview of UR-144 and Its Metabolite
UR-144 is known for its selective binding to cannabinoid receptors, with a notable preference for the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . The N-pentanoic acid metabolite is identified as a potential phase I metabolite resulting from the degradation of UR-144 during analytical processes such as gas chromatography-mass spectrometry (GC-MS) . However, the biological activities of this metabolite remain largely uncharacterized.
Receptor Binding and Activity
Research indicates that the UR-144 degradant N-pentanoic acid metabolite exhibits no significant activity at either CB1 or CB2 receptors. In comparative studies, it was noted that this metabolite did not demonstrate any receptor affinity, with an effective concentration (EC50) value exceeding 1000 ng/mL, which is considered inactive . This lack of activity contrasts sharply with other synthetic cannabinoids that show varying degrees of potency at these receptors.
Clinical Case Studies
Several clinical case studies have documented the presence of UR-144 and its metabolites in biological samples. For instance, a study involving emergency department patients revealed that UR-144 was detected alongside other synthetic cannabinoids in multiple cases of intoxication. Symptoms commonly associated with UR-144 use included slurred speech, dilated pupils, and poor coordination . In one notable case, a 17-year-old male exhibited pronounced symptoms after consuming UR-144, although it was suggested that these effects were likely due to other co-administered substances rather than UR-144 itself due to its low affinity for CB1 receptors .
Pharmacological Effects
The pharmacological effects of UR-144 have been explored through various observational studies. One study compared the physiological effects of smoking UR-144 against traditional cannabis (THC). It was found that both substances led to increased systolic and diastolic blood pressure as well as elevated heart rates. However, subjective effects reported by participants were significantly higher following THC administration compared to UR-144 .
Table 1: Physiological Effects Comparison
| Parameter | UR-144 (Mean ± SD) | THC (Mean ± SD) | p-value |
|---|---|---|---|
| Systolic Blood Pressure (mmHg) | 14.94 ± 22.92 | 17.63 ± 17.74 | 0.797 |
| Diastolic Blood Pressure (mmHg) | 11.56 ± 10.15 | 15.31 ± 5.82 | 0.380 |
| Heart Rate (bpm) | Not reported | Not reported | Not reported |
Metabolic Pathways and Detection
The metabolic pathways of synthetic cannabinoids like UR-144 have been extensively studied due to their implications in forensic toxicology. The N-pentanoic acid metabolite can be detected in urine and blood samples, providing critical data for understanding synthetic cannabinoid use in various contexts . For instance, methods for screening and quantifying synthetic cannabinoids in biological matrices have been developed to improve detection rates in forensic investigations .
特性
IUPAC Name |
5-[3-(3,3,4-trimethylpent-4-enoyl)indol-1-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJJMLBDDTMFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043152 |
Source


|
| Record name | 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630022-97-7 |
Source


|
| Record name | 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














